5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methylbenzenesulfonamide
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Description
5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H13ClN2O5S and its molecular weight is 332.76. The purity is usually 95%.
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Scientific Research Applications
Anti-HIV and Antifungal Activities
Research indicates the synthesis of novel compounds related to 5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methylbenzenesulfonamide, demonstrating in vitro anti-HIV and antifungal activities. These compounds were characterized by physical, microanalytical, and spectral data, emphasizing the importance of structural variations in enhancing biological activity (Zareef et al., 2007).
Anticancer Properties
The derivative has shown promise in anticancer research, where novel derivatives exhibited significant cytotoxic activities against various cancer cell lines. For example, celecoxib derivatives, which share a structural relation, were synthesized and showed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating potential therapeutic applications beyond their initial scope (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Compounds related to this compound have been investigated for their carbonic anhydrase inhibitory effects. These effects are critical for exploring potential treatments for conditions like glaucoma, edema, and certain neurological disorders. The study highlights the synthesis and evaluation of new sulfonamide derivatives for their inhibitory activity on human carbonic anhydrase isoenzymes, offering insights into the design of novel inhibitors with therapeutic potential (Żołnowska et al., 2018).
Molecular Docking and Biological Screening
The synthesis and structural characterization of novel derivatives, including their antimicrobial and antiproliferative agents' efficacy, have been studied. These studies involve molecular docking to understand the interaction mechanisms with biological targets, offering a foundation for developing new therapeutic agents. For instance, N-ethyl-N-methylbenzenesulfonamide derivatives showed effective antimicrobial and antiproliferative activities, highlighting the compound's potential in drug development (Abd El-Gilil, 2019).
Properties
IUPAC Name |
5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5S/c1-8-2-3-9(13)6-10(8)21(18,19)14-4-5-15-11(16)7-20-12(15)17/h2-3,6,14H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCFCPDKAOXQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)COC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.